4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid
Overview
Description
4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives :
- Lithium (α-methylbenzyl)allylamide is used for synthesizing unsaturated β-amino acid derivatives, which include compounds similar to 4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid (Davies, Fenwick, & Ichihara, 1997).
N-tert-Butoxycarbonylation of Amines :
- The heteropoly acid H3PW12O40 is used as a catalyst for N-tert-butoxycarbonylation of amines, including primary and secondary amines, with di-tert-butyl dicarbonate at room temperature (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Synthesis of Collagen Cross-Links :
- An efficient synthesis method for compounds like tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, is developed from related compounds (Adamczyk, Johnson, & Reddy, 1999).
Study of Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives :
- Research on oxoindolyl α-hydroxy-β-amino acid derivatives, which include structures similar to the compound , reveals insights into the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).
Preparation of Beta-Amino Acid Pharmacophore :
- Asymmetric hydrogenation techniques are applied to enamine esters for synthesizing compounds like (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (Kubryk & Hansen, 2006).
Synthesis of Cystine-Rich Peptides :
- The research on the synthesis of cystine-rich peptides involves the use of tert-butoxycarbonyl (Boc) protection, an important aspect in peptide synthesis and modification (Boulègue, Musiol, Prasad, & Moroder, 2007).
Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester :
- This compound serves as a building block in the synthesis of nonnatural α-amino acids via palladium-catalyzed cross-coupling reactions (Jackson & Pérez-González, 2005).
Asymmetric Synthesis of 2-Aryl-4-Aminotetrahydroquinoline-3-Carboxylic Acid Derivatives :
- A tandem conjugate addition/cyclization protocol is used for synthesizing these derivatives, highlighting the versatility in generating complex structures (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12-5-7-13(8-6-12)11-14(15(19)20)9-10-18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIESPZMBLDUNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CCNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136862 | |
Record name | α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-4-methylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-95-2 | |
Record name | α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-4-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853680-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-4-methylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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